2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Catalog No.
S749754
CAS No.
2212-32-0
M.F
C7H18N2O
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

CAS Number

2212-32-0

Product Name

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)CCO

Synonyms

2-(2-N,N-Dimethylaminoethyl-N-methylamino)ethanol; 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol; Dabco T; Jeffcat Z 110; Kaolizer 28; N,N,N’-Trimethyl-N’-(2-hydroxyethyl)ethylenediamine; N,N,N’-Trimethyl-N’-(hydroxyethyl)ethylenediamine; N,N,N’-Tri

Canonical SMILES

CN(C)CCN(C)CCO

Synthesis and Characterization:

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as N,N-dimethylethanolamine or dmemH, is a bidentate ligand commonly used in coordination chemistry research. Its synthesis typically involves the reaction of diethanolamine with N,N-dimethylethylenediamine []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to characterize the structure and purity of the synthesized dmemH [, ].

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H18N2OC_7H_{18}N_2O and a molecular weight of 146.23 g/mol. It is a colorless liquid that is soluble in water, characterized by its amine and alcohol functional groups. This compound is often referred to as N,N-dimethylethanolamine or dimethylaminoethanol and is known for its role as a bidentate ligand in coordination chemistry, facilitating interactions with various metal ions .

  • Oxidation: The compound can be oxidized to form amine oxides.
  • Reduction: It can be reduced to yield simpler amines.
  • Substitution: The hydroxyl group can undergo substitution with various functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation: Amine oxides.
  • Reduction: Simpler amines.
  • Substitution: Various substituted amines depending on the reagents used .

Synthetic Routes

The synthesis of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol typically involves the reaction of dimethylamine with ethylene oxide, followed by methylation of the resulting intermediate. This method allows for the generation of the desired compound efficiently.

Industrial Production

In industrial settings, production often utilizes large-scale reactors where reactants are continuously fed into the system, allowing for efficient production while minimizing by-product formation .

This compound finds utility across various fields:

  • Chemistry: As a building block in synthesizing complex organic molecules.
  • Biology: In studying enzyme mechanisms and protein interactions.
  • Medicine: As a precursor in pharmaceutical synthesis.
  • Industry: In producing surfactants, emulsifiers, and other specialty chemicals .

Several compounds share structural similarities with 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-DimethylaminoethanolC4H11NSimpler structure; primarily used as a solvent.
N,N,N'-TrimethylethylenediamineC6H18N4Contains more nitrogen; used in polymerization.
1-(Amino)-2-propanolC3H9NOAlcoholic amine; different functional group placement.
Bis[2-(dimethylamino)ethyl] etherC8H18N2OEther linkage; used in surfactant applications.

The uniqueness of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol lies in its specific arrangement of functional groups, which allows it to act effectively as a bidentate ligand while also participating in various

Physical Description

Liquid

XLogP3

-0.4

UNII

T6E4BJ0CD0

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (36.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2212-32-0

Wikipedia

2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol

General Manufacturing Information

Construction
Plastics product manufacturing
Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-: ACTIVE

Dates

Modify: 2023-08-15

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